2-(2-Azidoethoxy)-5-chlorobenzoic acid
Overview
Description
“2-(2-Azidoethoxy)ethanol” is a PEG linker containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
In one study, "4-Azido-L-phenylalanine (AzF, CAS: 33173-53-4, Santa Cruz Biotechnology) and (S)-2-amino-6-[(2-azidoethoxy)carbonylamino]hexanoic acid (AzeoK, CAS: 1994331-17-7, Iris Biotech) were prepared as 100 mM stock solutions in 200 mM NaOH and 15% DMSO" .
Molecular Structure Analysis
The molecular formula of “(2-(2-azidoethoxy)ethoxy)acetic acid” is C6H11N3O4 with an average mass of 189.169 Da and a monoisotopic mass of 189.074951 Da .
Chemical Reactions Analysis
The copper-catalyzed azide–alkyne cycloaddition (CuAAC) is a classic bioorthogonal reaction routinely used to modify azides or alkynes that have been introduced into biomolecules .
Scientific Research Applications
Synthesis and Production
- Synthesis Methods : 2-Chlorobenzoic acid is utilized in the synthesis of various compounds, including as an intermediate for diclofenac sodium production. A study by (Bushuiev, Halstian, & Kotova, 2020) explored liquid-phase oxidation of 2-chlorotoluene with ozone to produce 2-chlorobenzoic acid, highlighting advancements in synthesis methods.
Environmental and Biodegradation Studies
- Biodegradation : Research by (Kafilzadeh et al., 2012) identified bacteria capable of degrading 2-chlorobenzoic acid, an important step in bioremediation of contaminated environments.
Pharmaceutical and Chemical Applications
- Antiviral Compounds : The study by (Chen et al., 2010) on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides starting from 4-chlorobenzoic acid indicates potential applications in developing antiviral medications.
- Drug Synthesis : The synthesis of N-substituted 5-nitroanthranilic acid derivatives from 5-nitro-2-chlorobenzoic acid, as explored by (Baqi & Müller, 2007), demonstrates the relevance of chlorobenzoic acids in pharmaceutical compound development.
Materials Science and Nanotechnology
- Organic-Inorganic Hybrid Materials : A study by (Yan & Wang, 2007) on modifying 2-chlorobenzoic acid for creating molecular-scale hybrids showcases applications in materials science.
Environmental Monitoring and Remediation
- Photocatalytic Water Decontamination : Research on the degradation of chlorobenzoic acids using photocatalysis, as detailed by (D'Oliveira et al., 1993), highlights the use of 2-chlorobenzoic acid in environmental remediation technologies.
Mechanism of Action
Target of Action
Compounds with azido groups are often used in click chemistry, a type of chemical reaction designed for bioconjugation . They can be used to modify other molecules, such as proteins or drugs, to alter their function or targeting .
Mode of Action
The azido group can react with other functional groups, such as alkynes or phosphines, in a click reaction . This reaction is highly selective, efficient, and biocompatible, making it useful for modifying biological molecules .
Biochemical Pathways
The exact pathways affected would depend on the molecule that “2-(2-Azidoethoxy)-5-chlorobenzoic acid” is conjugated to. For example, if it’s attached to a drug, it could potentially alter the drug’s distribution or activity within the body .
Pharmacokinetics
Again, this would depend on the specific molecule that “this compound” is attached to. In general, adding a PEG (polyethylene glycol) group to a drug can improve its solubility, stability, and half-life .
Result of Action
The result of the action of “this compound” would depend on its specific use. In the context of drug delivery, it could potentially enhance the efficacy of the drug it’s attached to .
Action Environment
The action of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the efficiency of the click reaction and the stability of the resulting product .
Safety and Hazards
For “2-(2-Azidoethoxy)ethanol”, it is classified as a self-reactive substance and mixture, Type A Aspiration hazard, Category 1 Skin irritation, Category 2 Specific target organ toxicity – single exposure, Category 3 Reproductive toxicity, Category 2 Specific target organ toxicity – repeated exposure, Category 2 .
Future Directions
Properties
IUPAC Name |
2-(2-azidoethoxy)-5-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3/c10-6-1-2-8(7(5-6)9(14)15)16-4-3-12-13-11/h1-2,5H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKMNRAXCWMFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)OCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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